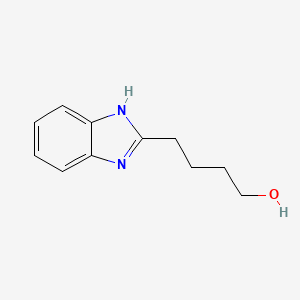

1H-ベンゾイミダゾール-2-ブタノール

概要

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .

Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Benzimidazole derivatives have shown promising application in biological and clinical studies .

科学的研究の応用

有機化学および医薬品化学

1H-ベンゾイミダゾール-2-ブタノールを含むベンゾイミダゾール誘導体は、有機化学および医薬品化学で幅広い用途が見出されています . それらは、抗ウイルス剤、抗菌剤、抗腫瘍剤として生物学的活性を示すことが証明されています . N位にブチル置換基が存在しても、ベンゾイミダゾールの共役と構造組織には大きな影響はありません .

腐食防止剤

ベンゾイミダゾールは、文献において、鋼、純粋金属(Fe、Al、Cu、Zn)、および合金の腐食防止剤として言及されています . それらは、1 M HCl、1 M HNO3、1.5 M H2SO4などの非常に攻撃的な腐食性の酸性媒体、塩基性媒体、0.1 M NaOH、または塩溶液に対する優れた腐食防止剤です . ベンゾイミダゾール誘導体は混合型インヒビターとして作用し、アノード反応よりもカソード反応に対して強い阻害効果を示します .

抗酸化活性

1H-ベンゾイミダゾール-2-ブタノールとその誘導体は、抗酸化活性について研究されています . それらは、チューブリンの重合に著しい影響を与えることが判明しています .

消防設備

ベンゾイミダゾール系繊維は、消防設備で使用されています . それらは、熱と炎から保護されたことが証明されており、有名です .

量子論的計算

1H-ベンゾイミダゾール-2-ブタノールを含むベンゾイミダゾール誘導体は、量子論的計算の対象となっています . これらの研究は、阻害特性を持つ化合物の構造を予測しています .

構造解析

1H-ベンゾイミダゾール-2-ブタノールの誘導体であるN-ブチル-1H-ベンゾイミダゾールの最適化された構造パラメータが研究されています . C1-N26結合とC2-N27結合は、理論計算で同様の値を示しています .

作用機序

Target of Action

1H-Benzimidazole-2-butanol, a derivative of the benzimidazole class of compounds, interacts with various targets within biological systemsBenzimidazole derivatives are known to interact with tubulin proteins , and enzymes such as Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . These targets play crucial roles in cellular processes such as cell division and nucleotide synthesis .

Mode of Action

The mode of action of 1H-Benzimidazole-2-butanol involves its interaction with its targets, leading to changes in cellular processes. For instance, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . This interaction can inhibit cell division, which is particularly relevant in the context of cancer cells.

Biochemical Pathways

For instance, they can inhibit the synthesis of nucleotide building blocks of DNA, resulting in the inhibition of DNA function which may lead to apoptosis .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, analgesics, antihypertensive, and antihistamine activities .

Action Environment

It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including the substitution pattern around the nucleus .

実験室実験の利点と制限

One of the advantages of using 1H-Benzimidazole-2-butanol in lab experiments is its relatively low toxicity. It has been found to have a low LD50 value, indicating that it is relatively safe for use in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research on 1H-Benzimidazole-2-butanol. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy in different types of cancer. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to explore its potential applications in other fields such as materials science and drug synthesis.

Conclusion

1H-Benzimidazole-2-butanol is a promising compound that has potential applications in various fields. Its synthesis method has been well-established, and its properties have been extensively studied. Further research is needed to fully understand its mechanism of action and determine its efficacy in different applications. With continued research, 1H-Benzimidazole-2-butanol has the potential to become an important compound in the fields of medicine, materials science, and drug synthesis.

Safety and Hazards

特性

IUPAC Name |

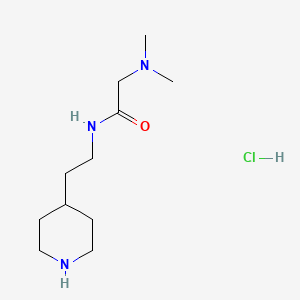

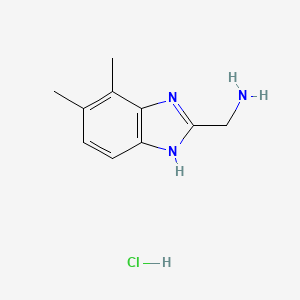

4-(1H-benzimidazol-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-8-4-3-7-11-12-9-5-1-2-6-10(9)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWSYLRIXYUXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663578 | |

| Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2453-51-2 | |

| Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1390074.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B1390076.png)

![3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390079.png)

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)

![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)